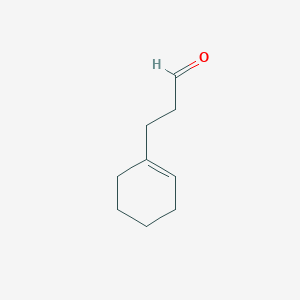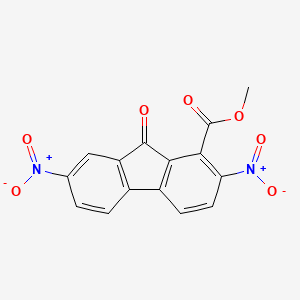
Indium, tris(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium, tris(4-chlorophenyl)- is a chemical compound that belongs to the class of organoindium compounds It is characterized by the presence of three 4-chlorophenyl groups attached to a central indium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(4-chlorophenyl)- typically involves the reaction of indium trichloride with 4-chlorophenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
InCl3+3C6H4ClMgBr→In(C6H4Cl)3+3MgBrCl
Industrial Production Methods: Industrial production of indium, tris(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Indium, tris(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of indium.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Indium, tris(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it useful in biological studies, including as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which indium, tris(4-chlorophenyl)- exerts its effects varies depending on the application. In catalytic processes, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological systems, it may interact with specific molecular targets, altering cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition processes.
Indium(III) chloride: A common precursor in the synthesis of various organoindium compounds.
Indium(III) oxide: Used in the production of transparent conductive coatings.
Uniqueness: Indium, tris(4-chlorophenyl)- is unique due to the presence of three 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Eigenschaften
CAS-Nummer |
58448-07-0 |
|---|---|
Molekularformel |
C18H12Cl3In |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)indigane |
InChI |
InChI=1S/3C6H4Cl.In/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI-Schlüssel |
IEQONJNXUGTBTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[In](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)



![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
